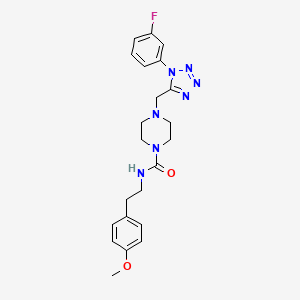

4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide

Description

This compound is a piperazine-1-carboxamide derivative featuring a 1-(3-fluorophenyl)-1H-tetrazole moiety linked via a methyl group at the 4-position of the piperazine ring. The N-terminal substituent is a 4-methoxyphenethyl group, which introduces aromatic and polar methoxy functionality.

Key structural attributes:

- Tetrazole ring: The 1-(3-fluorophenyl)-1H-tetrazole group enhances metabolic resistance compared to carboxylic acid isosteres.

- Piperazine core: Facilitates conformational flexibility and hydrogen bonding.

Properties

IUPAC Name |

4-[[1-(3-fluorophenyl)tetrazol-5-yl]methyl]-N-[2-(4-methoxyphenyl)ethyl]piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26FN7O2/c1-32-20-7-5-17(6-8-20)9-10-24-22(31)29-13-11-28(12-14-29)16-21-25-26-27-30(21)19-4-2-3-18(23)15-19/h2-8,15H,9-14,16H2,1H3,(H,24,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDSBVZCLPVHFRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCNC(=O)N2CCN(CC2)CC3=NN=NN3C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN7O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

439.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((1-(3-fluorophenyl)-1H-tetrazol-5-yl)methyl)-N-(4-methoxyphenethyl)piperazine-1-carboxamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C_{17}H_{20}F_{N}_{5}O_{2} with a molecular weight of approximately 341.34 g/mol. The structure features a piperazine ring, a tetrazole moiety, and a fluorophenyl group, which are known to influence its biological properties significantly.

| Property | Value |

|---|---|

| Molecular Formula | C17H20FN5O2 |

| Molecular Weight | 341.34 g/mol |

| IUPAC Name | This compound |

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Enzyme Inhibition : The presence of the tetrazole ring allows for interactions with enzymes, potentially inhibiting their activity.

- Receptor Modulation : The fluorophenyl group may enhance binding affinity to specific receptors involved in various signaling pathways.

- Bioavailability : The structural features contribute to improved solubility and stability, facilitating better absorption and efficacy in biological systems.

Biological Activities

Research has indicated several potential biological activities for this compound:

Anticancer Activity

Studies have shown that compounds containing tetrazole rings exhibit anticancer properties. For instance, the compound was tested against various cancer cell lines, demonstrating significant cytotoxic effects. The mechanism appears to involve apoptosis induction and cell cycle arrest in cancer cells.

Antimicrobial Properties

The compound has also been evaluated for antimicrobial activity. Preliminary results indicate effectiveness against certain bacterial strains, suggesting potential applications as an antimicrobial agent.

Neuropharmacological Effects

Given its structural similarity to known psychoactive compounds, there is ongoing research into the neuropharmacological effects of this compound. Initial findings suggest possible anxiolytic or antidepressant-like activities in animal models.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxicity against breast cancer cell lines.

- Findings : The compound demonstrated IC50 values in the low micromolar range, indicating potent anticancer activity .

- Antimicrobial Evaluation :

- Neuropharmacological Assessment :

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table highlights critical structural differences and similarities:

| Compound Name / ID | Tetrazole Substituent | Piperazine Carboxamide Substituent | Molecular Formula | Molecular Weight | Key Features / Applications |

|---|---|---|---|---|---|

| Target Compound | 1-(3-Fluorophenyl) | N-(4-Methoxyphenethyl) | C22H24FN7O2* | ~457.5* | High lipophilicity; potential CNS activity |

| 4-((1-(3,4-Difluorophenyl)-1H-Tetrazol-5-yl)methyl)-N-(4-Methoxybenzyl)Piperazine-1-Carboxamide | 1-(3,4-Difluorophenyl) | N-(4-Methoxybenzyl) | C21H23F2N7O2 | 443.4 | Increased fluorine content; reduced steric bulk |

| N-Phenethyl-4-((1-Phenyl-1H-Tetrazol-5-yl)methyl)Piperazine-1-Carboxamide | 1-Phenyl | N-Phenethyl | C22H26N8O | 430.5 | Lacks fluorine; simplified aromatic interactions |

| 1-{1-(4-Fluorobenzyl)-1H-Tetrazol-5-ylmethyl}-4-Methylpiperazine | 1-(4-Fluorobenzyl) | 4-Methylpiperazine | C21H24FN7 | 417.5 | Benzyl substitution; methylpiperazine core |

| 4-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-yl]-N-[3-(Trifluoromethyl)Phenyl]Piperazine-1-Carboxamide | N/A (Pyridine substituent) | N-(3-Trifluoromethylphenyl) | C18H15ClF6N4O | 452.8 | Chloropyridine core; dual trifluoromethyl groups |

Structure-Activity Relationship (SAR) Trends

Fluorination :

- 3-Fluorophenyl substitution balances lipophilicity and polarity, whereas 3,4-difluorophenyl () increases halogen bonding but may reduce solubility.

Piperazine Modifications :

- Methylpiperazine () reduces basicity, altering blood-brain barrier penetration.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.